molecular formula C13H14F2N4O3S B10942332 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol

Katalognummer: B10942332
Molekulargewicht: 344.34 g/mol
InChI-Schlüssel: QKLMDKCANCDCJA-OMCISZLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a difluoromethyl group, and a dimethoxyphenol moiety, making it a subject of study in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is introduced via selective electrophilic di- and monofluorinations using reagents like Selectfluor . The final step involves the coupling of the triazole derivative with 2,6-dimethoxyphenol under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure high efficiency and yield. These systems allow for precise control over reaction conditions, minimizing side reactions and optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the triazole ring to its corresponding dihydro derivative.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkylating agents to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The phenolic hydroxyl groups may also participate in hydrogen bonding with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of a triazole ring, difluoromethyl group, and dimethoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H14F2N4O3S

Molekulargewicht

344.34 g/mol

IUPAC-Name

4-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C13H14F2N4O3S/c1-21-8-4-7(5-9(22-2)10(8)20)6-16-19-12(11(14)15)17-18-13(19)23-3/h4-6,11,20H,1-3H3/b16-6+

InChI-Schlüssel

QKLMDKCANCDCJA-OMCISZLKSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NN=C2SC)C(F)F

Kanonische SMILES

COC1=CC(=CC(=C1O)OC)C=NN2C(=NN=C2SC)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.